molecular formula C22H22ClNO4 B6528317 3-(4-chlorophenyl)-9-(3-ethoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946385-76-8

3-(4-chlorophenyl)-9-(3-ethoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6528317
CAS No.: 946385-76-8
M. Wt: 399.9 g/mol
InChI Key: QJXBATQZLLPLGB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-9-(3-ethoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative characterized by a fused chromene and oxazinone core.

Properties

IUPAC Name

3-(4-chlorophenyl)-9-(3-ethoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4/c1-2-26-11-3-10-24-12-18-20(28-14-24)9-8-17-21(25)19(13-27-22(17)18)15-4-6-16(23)7-5-15/h4-9,13H,2-3,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXBATQZLLPLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Chromeno-oxazinone derivatives exhibit structural diversity based on aryl substituents and side-chain modifications. Below is a systematic comparison with key analogs:

Substituent Effects on the Aromatic Ring

  • 3-(4-Chlorophenyl) vs. 3-(4-Fluorophenyl):
    • 3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (4i, n=3) ():
  • Melting Point: 137–139°C .
  • Polarity: The electron-withdrawing fluorine atom may reduce lipophilicity compared to the 4-chlorophenyl analog.
    • 3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-... ():

Side-Chain Modifications

  • 3-Ethoxypropyl vs. Hydroxyalkyl Chains:
    • 9-(4-Hydroxybutyl)-3-(3,4-dimethoxyphenyl)-... (4h, n=3) ():
  • Melting Point: 154–156°C .
  • 9-(3-Methoxypropyl)-3-(2-methoxyphenyl)-... (BG01317) ():
  • Molecular Weight: 381.42 g/mol; Price: $574–1,194 (research use only) .
  • The methoxypropyl chain may offer intermediate lipophilicity between hydroxyalkyl and ethoxypropyl groups.

Structural and Functional Insights

  • Electron-Withdrawing vs. Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve solubility but may reduce metabolic stability .
  • Side-Chain Flexibility:
    • Longer chains (e.g., 4-hydroxypentyl vs. 3-ethoxypropyl) increase molecular flexibility and may influence binding kinetics .

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